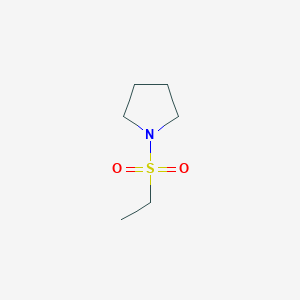

1-Ethylsulfonylpyrrolidine

Description

1-Ethylsulfonylpyrrolidine is a pyrrolidine derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the 1-position of the five-membered saturated amine ring. Pyrrolidine derivatives are widely utilized in organic synthesis, pharmaceuticals, and material science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name |

1-ethylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWZWRZQLACVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402727 | |

| Record name | 1-ethylsulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73343-03-0 | |

| Record name | 1-ethylsulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylsulfonylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Pyrrolidine and ethanesulfonyl chloride.

Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

Procedure: Pyrrolidine is dissolved in an appropriate solvent (e.g., dichloromethane), and ethanesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of 1-ethylsulfonylpyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylsulfonylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding sulfoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethylsulfonylpyrrolidine is primarily investigated for its potential as a Janus kinase (JAK) inhibitor . JAKs are critical in mediating immune responses and inflammation. The compound's ability to inhibit JAK-1 suggests potential therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Case Study: JAK Inhibition

- In Vitro Studies : Research has demonstrated that 1-ethylsulfonylpyrrolidine exhibits significant inhibitory activity against JAK-1, with an IC50 value indicating potent inhibition. Further pharmacokinetic studies are underway to evaluate its therapeutic window.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional groups, allowing for diverse chemical modifications. Its structural features enable the synthesis of complex molecules, making it useful in developing new materials and chemicals.

Biological Research

In biological studies, 1-ethylsulfonylpyrrolidine can be utilized to explore enzyme interactions and inhibition mechanisms. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays, facilitating the understanding of enzyme kinetics and pathways.

Summary of Biological Activities

A summary of the biological activities associated with 1-ethylsulfonylpyrrolidine is presented below:

| Activity Type | Description | Reference |

|---|---|---|

| JAK Inhibition | Effective inhibitor of JAK-1, modulating immune responses and inflammation | |

| Antimicrobial Properties | Preliminary evidence suggests potential antimicrobial activity linked to the sulfonamide structure | |

| Structure-Activity Relationship | Variations in sulfonyl groups influence biological activity and physicochemical properties |

Mechanism of Action

The mechanism of action of 1-ethylsulfonylpyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into enzyme binding pockets, affecting the enzyme’s function and downstream biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-ethylsulfonylpyrrolidine with key pyrrolidine derivatives, emphasizing substituent effects and applications:

Key Differences and Implications

- Electronic Effects : The ethylsulfonyl group in 1-ethylsulfonylpyrrolidine provides stronger electron-withdrawing character than methyl or ester groups, facilitating reactions such as nucleophilic substitutions. In contrast, the tosyl group (1-tosylpyrrolidine) adds steric bulk, which may hinder reactivity in confined molecular environments .

- Solubility: The ethylsulfonyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to nonpolar 1-methylpyrrolidine. However, it is less water-soluble than phosphate-functionalized derivatives .

- Synthetic Utility : Tosyl and trifluoromethylsulfonyloxy groups (e.g., in ’s Ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo...) are often used as leaving groups or activating moieties, whereas ethylsulfonyl may serve as a stable intermediate in multi-step syntheses .

Research Findings from Analogous Compounds

- Crystallographic Studies : highlights the structural rigidity imparted by sulfanylidene (-S=) and oxo (-O) groups in pyrrolidine derivatives, which stabilize specific conformations. This suggests that 1-ethylsulfonylpyrrolidine’s sulfonyl group could similarly influence ring puckering or crystal packing .

- Biological Relevance : Phosphate-containing pyrrolidines () exhibit bioactivity in enzyme inhibition, while sulfonamide derivatives (e.g., tosylpyrrolidines) are common in protease inhibitors. The ethylsulfonyl group may offer a balance between metabolic stability and target binding .

Biological Activity

1-Ethylsulfonylpyrrolidine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Ethylsulfonylpyrrolidine is characterized by its unique pyrrolidine structure, which is modified by the addition of an ethylsulfonyl group. The presence of the sulfonyl moiety significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-ethylsulfonylpyrrolidine can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds with sulfonyl groups exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of enzymatic pathways crucial for microbial survival.

- Anticancer Properties : Preliminary research suggests that 1-ethylsulfonylpyrrolidine may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades related to growth factor receptors.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of 1-ethylsulfonylpyrrolidine:

- Antimicrobial Efficacy : A study conducted by Zhang et al. demonstrated that 1-ethylsulfonylpyrrolidine exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to the inhibition of bacterial protein synthesis, leading to cell death .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that 1-ethylsulfonylpyrrolidine effectively reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in HeLa cells, with IC50 values indicating potent activity .

- Neuroprotection : A recent investigation highlighted the neuroprotective effects of 1-ethylsulfonylpyrrolidine in models of oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance cell survival rates under stress conditions .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.